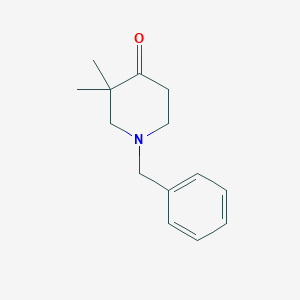

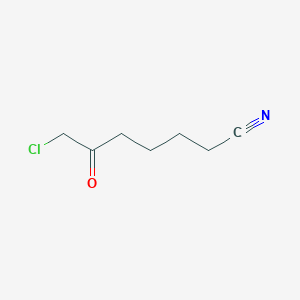

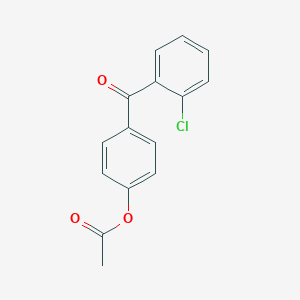

![molecular formula C14H11FO2 B068281 2-[(2-氟苄基)氧基]苯甲醛 CAS No. 172685-66-4](/img/structure/B68281.png)

2-[(2-氟苄基)氧基]苯甲醛

描述

"2-[(2-Fluorobenzyl)oxy]benzaldehyde" is an organic compound with potential applications in various fields of chemical research. Its synthesis, molecular structure, and chemical properties are of interest for developing novel compounds and materials.

Synthesis Analysis

The synthesis of related fluorinated benzaldehydes often involves palladium-catalyzed C-H functionalization or activation methods. For instance, direct Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes have been achieved using orthanilic acids as transient directing groups, showcasing a methodology that might be adaptable for synthesizing 2-[(2-Fluorobenzyl)oxy]benzaldehyde (Chen & Sorensen, 2018). Additionally, synthesis approaches involving activated nitro precursors and amino-polyether supported nucleophilic substitution have been reported, highlighting the versatility in synthesizing fluorinated aromatic aldehydes (Lemaire et al., 1992).

Molecular Structure Analysis

The structure of similar compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveals planar and parallel fragments of benzaldehyde and nitroaniline, indicating how substituents might influence the overall molecular conformation of 2-[(2-Fluorobenzyl)oxy]benzaldehyde (Clegg et al., 1999).

Chemical Reactions and Properties

Fluorinated benzaldehydes participate in various chemical reactions, including Knoevenagel condensation and nucleophilic substitution, forming diverse functionalized products. This reactivity might extend to 2-[(2-Fluorobenzyl)oxy]benzaldehyde, facilitating the synthesis of novel compounds (Kumar et al., 2016).

科学研究应用

放射性药物应用:该化合物用于合成氟-18取代的芳香醛,用作无载体添加 (n.c.a.) 氟化的中间体。这些氟化醛对于通过还原胺化或芳香 N-烷基化等过程开发新的放射性药物至关重要 (Lemaire 等人,1992)。

医学研究:已研究了取代的苯甲醛,包括 2-[(2-氟苄基)氧基]苯甲醛,以提高人血红蛋白的氧亲和性和抑制镰刀形细胞病中红细胞的镰状化,使其成为潜在的治疗剂 (Beddell 等人,1984)。

放射性药物的合成:该化合物用于从 [18F]氟苯甲醛制备各种 [18F]氟苄基卤代物,这对于自动制备 PET 芳香放射性药物非常重要 (Lemaire 等人,2012)。

癌症研究:2-[(2-氟苄基)氧基]苯甲醛的衍生物已显示出对 HL-60 细胞的抗癌活性,表明它们在癌症治疗中的潜在用途 (Lin 等人,2005)。

材料科学:该化合物的衍生物在材料科学中得到应用,例如从嵌入在电纺聚乳酸无纺布中的前体中活化释放生物活性醛,这有利于食品保鲜 (Jash 等人,2018)。

燃料合成:它参与高密度航空燃料的合成,在从木质纤维素衍生的过程中充当中间体 (Xu 等人,2018)。

生物催化:该化合物在酶催化的不对称 C-C 键形成中发挥作用,这在药物合成和生物技术中很重要 (Kühl 等人,2007)。

安全和危害

属性

IUPAC Name |

2-[(2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEIFWJSGRGFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366284 | |

| Record name | 2-[(2-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorobenzyl)oxy]benzaldehyde | |

CAS RN |

172685-66-4 | |

| Record name | 2-[(2-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)

![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)